molecular formula C24H23N3O5 B11637702 5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11637702
M. Wt: 433.5 g/mol
InChI Key: BQQPUTWKHVZEPR-UHFFFAOYSA-N
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Description

5-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes an indole core, a methoxyphenoxy group, and a diazinane trione moiety. The unique arrangement of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by the methoxyphenoxy group.

    Formation of the Diazinane Trione Moiety: The diazinane trione moiety is formed through a cyclization reaction involving appropriate precursors, such as urea derivatives, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

5-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique combination of functional groups, which imparts specific chemical properties and potential biological activities. Its indole core, methoxyphenoxy group, and diazinane trione moiety collectively contribute to its distinctiveness compared to similar compounds.

Properties

Molecular Formula

C24H23N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

5-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C24H23N3O5/c1-25-22(28)20(23(29)26(2)24(25)30)14-16-15-27(21-7-5-4-6-19(16)21)12-13-32-18-10-8-17(31-3)9-11-18/h4-11,14-15H,12-13H2,1-3H3

InChI Key

BQQPUTWKHVZEPR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)OC)C(=O)N(C1=O)C

Origin of Product

United States

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